2,6-Dimethyl-4-nitropyridine

Physical Organic Chemistry Non-Aqueous Acid-Base Equilibria Ligand Basicity

Researchers requiring a consistent ligand for palladium(II) anti-proliferative complexes often encounter variability with regioisomeric nitropyridines. 2,6-Dimethyl-4-nitropyridine (CAS 4913-57-9) ensures exact steric and electronic parameters: it forms the mononuclear trans-[Pd(dmnp)₂Cl₂] complex with strong in vitro cytotoxicity, while its conjugate acid pKa (10.85 in acetonitrile) makes it a reliable non-aqueous calibration standard. It also directs 3-halogenation after N-oxidation, enabling access to NLO precursors. Each batch includes analytical data for immediate use.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 4913-57-9
Cat. No. B1587124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-nitropyridine
CAS4913-57-9
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O2/c1-5-3-7(9(10)11)4-6(2)8-5/h3-4H,1-2H3
InChIKeyOLERZURONBJUJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-4-nitropyridine – Properties & Benchmarking


2,6-Dimethyl-4-nitropyridine (CAS 4913-57-9) is a di-substituted nitropyridine derivative characterized by methyl groups at the 2- and 6-positions and a nitro group at the 4-position [1]. It serves as a ligand scaffold for palladium(II) and copper(II) coordination complexes evaluated for anti-proliferative activity [2], and its protonated acid dissociation behavior in non-aqueous media has been systematically quantified alongside structurally related analogs [3].

✓ Ligand scaffold for Pd(II) and Cu(II) coordination complexes
✓ Protonation behavior quantified in non-aqueous media
✓ Precursor for regioselective 3-halo-N-oxide synthesis

Why 2,6-Dimethyl-4-nitropyridine Substitution Fails


Regioisomeric nitropyridines (e.g., 3-nitro substituted analogs) and derivatives lacking the 2,6-dimethyl substitution pattern exhibit distinct proton affinities, coordination geometries, and resulting biological activities [1][2]. The precise positioning of the methyl groups directly influences the pKa of the conjugate acid in non-aqueous solvents and determines the steric environment for metal chelation [1][3]. The following quantitative comparisons demonstrate that 2,6-dimethyl-4-nitropyridine is not interchangeable with other pyridine-based ligands or scaffolds without demonstrable alteration in experimental outcomes.

  • Regioisomer mismatch 3-nitro pyridine analogs exhibit distinct proton affinities and coordination geometries, altering metal complex formation.
  • Methyl substitution loss Absence of 2,6-dimethyl groups shifts ligand basicity and steric profile, potentially changing complex stoichiometry.
  • Geometry constraint Unsubstituted pyridine does not enforce the trans-square planar geometry critical for reported cell-model responses.

Quantitative Evidence for 2,6-Dimethyl-4-nitropyridine


Basicity vs. Unsubstituted Pyridine

In acetonitrile, the conjugate acid of 2,6-dimethyl-4-nitropyridine (pKa = 10.85) is approximately 1.5 logarithmic units less basic than that of unsubstituted pyridine (pKa = 12.33), reflecting the electron-withdrawing effect of the 4-nitro group [1]. The dimethyl substitution modestly modulates this basicity relative to other 4-nitropyridine analogs, but the core effect is a consistent ~1.5 unit drop across multiple derivatives when compared to pyridine [1].

Basicity contrast
Class-level inference
2,6-Dimethyl-4-nitropyridine conjugate acid pKa = 10.85 vs. unsubstituted pyridine pKa = 12.33 (ΔpKa = -1.48)
Reduced basicity may influence protonation-dependent coordination in non-aqueous media.
Potentiometric titration in acetonitrile, 298.15 K.
Physical Organic Chemistry Non-Aqueous Acid-Base Equilibria Ligand Basicity

Pd(II) Complex vs. Free Ligand Cytotoxicity

The mononuclear palladium(II) complex [Pd(dmnp)₂Cl₂] (dmnp = 2,6-dimethyl-4-nitropyridine) exhibits strong in vitro cytotoxic activity against four human cancer cell lines (SW707, T47D, HCV, A549), whereas the free dmnp ligand and the dinuclear complex [Pd₂(dmnp)₂Cl₄] are only moderately active [1]. This demonstrates that the 2,6-dimethyl-4-nitropyridine scaffold confers a specific coordination geometry (square-planar, trans configuration) that is essential for the observed anti-proliferative potency, and that the ligand alone or alternative Pd-dmnp stoichiometries do not yield the same effect.

Pd Complex vs. Free Ligand
Head-to-head
trans-[Pd(dmnp)₂Cl₂]: reported strong cell-model response; free dmnp and dinuclear complex: moderate response.
Mononuclear trans-square planar geometry appears critical for reported anti-proliferative endpoint.
Human cancer cell lines SW707, T47D, HCV, A549.
Bioinorganic Chemistry Anticancer Coordination Complexes Structure-Activity Relationship

Methyl Substitution Effect on Cu Complex Cytotoxicity

In a series of copper(II) nitrato complexes with methyl-substituted 4-nitropyridine N-oxides, the complex bearing 2,6-dimethyl-4-nitropyridine N-oxide (L′) displayed a measurable but reduced anti-proliferative activity compared to the reference 4-nitropyridine N-oxide complex and the 2-methyl-4-nitropyridine N-oxide complex [1]. A reciprocal relationship was observed between the number of methyl substituents and cytotoxic potency against MCF-7 and SW-707 cell lines [1].

Cu Complex Methyl Effect
Head-to-head
Cu(II) complex with 2,6-dimethyl-4-nitropyridine N-oxide: reduced cell-model response relative to less methylated analogs.
Methyl substitution count inversely correlated with reported cell-model response.
MCF-7 and SW-707 cell lines.
Coordination Chemistry Cytotoxicity Screening Methyl Substituent Effect

Crystal Structure: Coplanar Substituents

Single-crystal X-ray diffraction reveals that 2,6-dimethyl-4-nitropyridine (dmnp) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 19.075(4) Å, b = 5.419(1) Å, c = 15.045(3) Å, β = 108.15(3)° [1]. The nitro group and both methyl carbon atoms lie coplanar with the pyridine ring plane [1]. This coplanarity distinguishes it from 3-substituted analogs and influences the ligand's ability to form planar coordination geometries in metal complexes.

Crystal packing
Supporting evidence
Space group P2₁/c; coplanar NO₂ and CH₃ groups with pyridine ring.
Coplanarity may influence metal coordination geometry and intermolecular interactions.
Monoclinic, a=19.075 Å, b=5.419 Å, c=15.045 Å, β=108.15°.
X-ray Crystallography Supramolecular Chemistry Solid-State Ligand Geometry

3-Halo-N-Oxide Synthesis via Regioselectivity

2,6-Dimethyl-4-nitropyridine serves as the precursor to 3-halo-2,6-dimethyl-4-nitropyridine 1-oxides via a sequence of oxidation to the N-oxide followed by regioselective halogenation [1]. The presence of the 4-nitro group directs electrophilic aromatic substitution to the 3-position, enabling the synthesis of 3-chloro-, 3-bromo-, and 3-iodo-derivatives [2]. This regioselectivity is not available with 3-nitro or unsubstituted pyridine scaffolds.

Regioselective halogenation
Class-level inference
Oxidation to N-oxide directs halogenation exclusively to 3-position.
Substitution pattern enables specific synthetic route to 3-halo-N-oxide derivatives.
Precursor for non-linear optical materials.
Heterocyclic Synthesis Nitropyridine N-Oxide Derivatives Halogenation

2,6-Dimethyl-4-nitropyridine Applications


Anticancer Pd(dmnp)₂Cl₂ Synthesis

Use 2,6-dimethyl-4-nitropyridine (dmnp) as the ligand of choice to prepare the mononuclear palladium(II) complex trans-[Pd(dmnp)₂Cl₂] [1]. This specific complex exhibits strong in vitro cytotoxic activity against multiple human cancer cell lines, whereas the free ligand and alternative dinuclear Pd-dmnp stoichiometries show only moderate activity [1]. Procurement of dmnp is essential for replicating this specific coordination geometry and bioactivity profile.

Copper N-Oxide Complexes with Reduced Cytotoxicity

When reduced anti-proliferative activity is desired in a copper(II) nitrato complex, synthesize the 2,6-dimethyl-4-nitropyridine N-oxide ligand and coordinate it to Cu(II) [2]. A reciprocal relationship exists between methyl substitution count and cytotoxic potency; the 2,6-dimethyl derivative offers the lowest activity among the methyl-substituted 4-nitropyridine N-oxide series [2].

3-Halo-N-Oxide Regioselective Synthesis

Employ 2,6-dimethyl-4-nitropyridine as the starting material for the two-step synthesis of 3-chloro-, 3-bromo-, and 3-iodo-2,6-dimethyl-4-nitropyridine N-oxides [3][4]. The 4-nitro group directs electrophilic attack to the 3-position following N-oxide formation, enabling access to halogenated derivatives that serve as precursors for non-linear optical materials and supramolecular synthons.

Basicity Benchmarking in Non-Aqueous Media

Utilize 2,6-dimethyl-4-nitropyridine in acid-base studies in non-aqueous media [5]. Its conjugate acid pKa in acetonitrile (10.85) is approximately 1.5 logarithmic units lower than unsubstituted pyridine [5], making it a suitable standard for calibrating potentiometric measurements in aprotic solvents and for understanding substituent effects on pyridine basicity.

Application
Selection Property
Validation Focus
Pd(dmnp)₂Cl₂ complex synthesis
Mononuclear trans-square planar geometry
Cell-model endpoint response verification
Cu N-oxide complex with modulated response
Methyl substitution count inversely linked to cell-model response
Cytotoxicity endpoint assessment across methylated series
3-Halo-N-oxide regioselective synthesis
4-Nitro directed electrophilic substitution
Halogenation regioselectivity and product identity
Non-aqueous basicity benchmarking
Conjugate acid pKa offset vs. unsubstituted pyridine
Potentiometric measurement consistency in aprotic solvents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethyl-4-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.